molecular formula C25H20ClFN4O3S B11095738 N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide

N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide

Cat. No.: B11095738
M. Wt: 511.0 g/mol
InChI Key: DNBBWJUTJUYGQF-UHFFFAOYSA-N
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Description

N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a chlorophenyl group, and a fluorobenzamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide typically involves multiple steps. One common approach is the condensation of 4-chlorophenylamine with a suitable oxoethyl derivative, followed by the introduction of the benzyl group and the fluorobenzamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H20ClFN4O3S

Molecular Weight

511.0 g/mol

IUPAC Name

N-[3-benzyl-5-[2-(4-chloroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H20ClFN4O3S/c26-17-10-12-18(13-11-17)28-22(32)14-21-24(34)30(15-16-6-2-1-3-7-16)25(35)31(21)29-23(33)19-8-4-5-9-20(19)27/h1-13,21H,14-15H2,(H,28,32)(H,29,33)

InChI Key

DNBBWJUTJUYGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)NC(=O)C3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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